2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-16(19-17-20-21-18-22(17)10-11-24-18)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCDMZJLFXXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a heterocyclic organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure combines biphenyl and thiazolo-triazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on current research findings, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is CHNS, indicating a complex arrangement of atoms that contributes to its biological properties. The presence of both thiazole and triazole rings is crucial as these structures are often associated with various pharmacological effects.
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes and receptors. Research indicates that modifications to the thiazole and triazole rings can significantly influence the compound's selectivity and potency against different targets. For instance, studies on related compounds suggest that the thiazole ring may play a role in inhibiting certain enzymes involved in cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structures. For example:
- In vitro studies demonstrated that derivatives with triazole moieties exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through modulation of apoptotic markers like Bcl-2 and Bax .
- Structure-Activity Relationship (SAR) studies indicated that compounds with longer alkyl chains connecting the triazole to other functional groups showed enhanced cytotoxicity compared to their shorter counterparts .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes:
- Metallo-beta-lactamases (MBLs) : Triazole derivatives have shown promise as inhibitors against MBLs which are responsible for antibiotic resistance. For instance, related triazole compounds demonstrated IC values in the low micromolar range against VIM-type MBLs .
Case Studies
- Anticancer Studies : A study focused on a series of triazole derivatives revealed that modifications at specific positions led to significant increases in anticancer activity. The most potent derivative increased apoptosis markers significantly compared to untreated controls .
- Enzyme Inhibition Studies : Another study reported the synthesis of triazole-based inhibitors that displayed selective inhibition against MBLs with promising IC values. Molecular docking studies suggested effective binding interactions between the inhibitors and enzyme active sites .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs, emphasizing substituent effects, synthesis yields, and bioactivity profiles:
Table 1: Structural and Functional Comparison of Thiazolotriazole Derivatives
Key Findings :
Substituent Effects :
- Aromatic vs. Aliphatic Groups : The biphenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors compared to aliphatic (e.g., cyclohexyl in Analog 4) or smaller aromatic substituents (e.g., methoxyphenyl in Analog 1) .
- Electron-Donating/Withdrawing Groups : Analog 2’s trifluoromethyl group improves resistance to oxidative metabolism, whereas the methoxy group in Analog 1 may increase solubility but reduce membrane permeability .
Synthetic Feasibility :
- Thiazolotriazole derivatives are typically synthesized via cyclocondensation of thiosemicarbazides or via nucleophilic substitution (e.g., Analog 2, yield = 66%) . The biphenyl variant may require optimized coupling conditions due to steric hindrance from the biphenyl group.
Bioactivity Trends :
- Anti-Infective Activity : Analog 2 and related compounds show potent activity against bacterial and fungal pathogens, attributed to the thiazolotriazole core’s ability to disrupt microbial membranes .
- Enzyme Inhibition : Analog 4’s activity against tankyrase-2 highlights the thiazolotriazole scaffold’s versatility in targeting ADP-ribosyltransferases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
